molecular formula C17H20N4O3 B7630863 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide

3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide

Cat. No. B7630863
M. Wt: 328.4 g/mol
InChI Key: LFWWRMDGNWCXIU-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the benzoxazole family and has a unique chemical structure that makes it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide exhibits significant anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is that it exhibits significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide. One potential direction is to further investigate the mechanism of action of this compound in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials. Finally, there is a need for the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide is a complex process that involves multiple steps. The initial step involves the reaction of 3-amino-4-methylbenzoic acid with pentan-3-one to form 3-(5-pentan-3-yl-1H-pyrazol-3-yl)-4-methylbenzoic acid. This intermediate is then subjected to a cyclization reaction with o-phenylenediamine to form 3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide.

Scientific Research Applications

3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-10(5-2)12-9-14(20-19-12)18-16(22)11-7-6-8-13-15(11)24-17(23)21(13)3/h6-10H,4-5H2,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWRMDGNWCXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NN1)NC(=O)C2=C3C(=CC=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-(5-pentan-3-yl-1H-pyrazol-3-yl)-1,3-benzoxazole-7-carboxamide

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